molecular formula C44H52Br3ClN4 B1142890 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)

1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)

Cat. No.: B1142890
M. Wt: 912.1 g/mol
InChI Key: PHRDMCWGSHZZAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) is a useful research compound. Its molecular formula is C44H52Br3ClN4 and its molecular weight is 912.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic and Photoelectric Applications

1H-Benz[e]indolium derivatives have been explored for their potential in improving photoelectric conversion in dye-sensitized solar cells. For instance, certain carboxylated cyanine dyes related to this compound were found effective in enhancing the photoelectric conversion efficiency of nanocrystalline TiO2 solar cells, indicating their promise in solar energy applications (Wu et al., 2009).

Fluorescence and Electrochemical Applications

These compounds also show remarkable capabilities in fluorescence and electrochemical applications. For example, a study demonstrated the use of a polymethine dye as a fluorophore and an electroactive modulator, achieving reversible electrochemical fluorescence switching in the near-infrared region (Seo et al., 2014).

Cytotoxicity Studies

Research has been conducted on the cytotoxicity activity of chalcones derived from indole compounds related to 1H-Benz[e]indolium. These studies are significant in evaluating their potential therapeutic applications, particularly in cancer treatment (Mohammad & BAQİR ALİ, 2022).

Photophysical Properties

The photophysical properties of 1H-Benz[e]indolium derivatives are another area of interest. For instance, the aggregation behavior of an Indocyanine Cy5 dye was investigated, shedding light on the structural transformation of dye aggregates in solution and their potential applications in various fields (Berlepsch & Böttcher, 2015).

Detection and Sensing Applications

These compounds have been used in developing selective fluorescent probes for specific applications. For instance, a study highlighted the ability of a cyanine dye to distinguish amino-substituted thiophenols, demonstrating its potential in chemical sensing and detection (Sheng et al., 2016).

Mechanism of Action

Target of Action

NIR-5c, a near-infrared (NIR) fluorescence dye, is primarily used in applications where the intrinsic fluorescence of biomolecules poses a problem in the assay . The compound’s primary targets are these biomolecules, and its role is to provide a high contrast between target and background tissues .

Mode of Action

The mode of action of NIR-5c involves its interaction with its targets, the biomolecules. NIR-5c binds to these biomolecules and, when exposed to NIR light, it emits fluorescence . This fluorescence can then be detected, allowing for the visualization of the biomolecules .

Biochemical Pathways

The biochemical pathways affected by NIR-5c are primarily those involved in fluorescence imaging. NIR-5c, as a NIR fluorescent probe, has been used to visualize and understand intracellular activities . The fluorescence emitted by NIR-5c upon exposure to NIR light allows for the tracking of these biochemical pathways .

Pharmacokinetics

The pharmacokinetics of NIR-5c involve its absorption, distribution, metabolism, and excretion (ADME). These efforts aim to enhance properties such as biocompatibility, specificity, and in vivo visualization .

Result of Action

The result of NIR-5c’s action is the generation of a high contrast between target biomolecules and background tissues . This allows for the clear visualization of these biomolecules, aiding in various applications such as bioassays .

Action Environment

The action of NIR-5c can be influenced by various environmental factors. For instance, the level of NIR light exposure can affect the degree of fluorescence emitted by NIR-5c . Furthermore, the presence of other biomolecules can influence the binding of NIR-5c to its targets . Understanding these environmental factors is crucial for optimizing the use of NIR-5c in various applications.

Properties

IUPAC Name

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50ClN4.3BrH/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47;;;/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3;3*1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDMCWGSHZZAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.Br.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.Br.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52Br3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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